molecular formula C15H16Cl3N3 B13492502 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13492502
M. Wt: 344.7 g/mol
InChI Key: KEGTUPTXBQFFGA-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a benzodiazol (benzimidazole) derivative featuring a 3-chlorophenyl substituent at the 4-position of the benzodiazol ring and an ethylamine side chain at the 2-position, with two hydrochloride counterions. The dihydrochloride salt form enhances aqueous solubility, critical for pharmacological utility .

Properties

Molecular Formula

C15H16Cl3N3

Molecular Weight

344.7 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C15H14ClN3.2ClH/c16-11-4-1-3-10(9-11)12-5-2-6-13-15(12)19-14(18-13)7-8-17;;/h1-6,9H,7-8,17H2,(H,18,19);2*1H

InChI Key

KEGTUPTXBQFFGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine Dihydrochloride

Synthetic Route Overview

The synthesis of this compound generally follows a multi-step process involving:

  • Construction of the benzimidazole core.
  • Introduction of the 3-chlorophenyl substituent.
  • Attachment of the ethanamine side chain.
  • Conversion to the dihydrochloride salt form.

Stepwise Synthetic Procedure

Formation of the Benzimidazole Ring

The benzimidazole scaffold is typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative or aldehyde under acidic or dehydrating conditions. This cyclization reaction forms the heterocyclic benzimidazole core essential for the compound's biological activity.

  • Typical reagents: o-phenylenediamine and 3-chlorobenzaldehyde or corresponding acid derivatives.
  • Conditions: Acidic medium (e.g., polyphosphoric acid, HCl) or reflux in solvents such as ethanol.
  • Outcome: Formation of 2-(3-chlorophenyl)-1H-1,3-benzimidazole intermediate.
Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent is incorporated either directly during the benzimidazole ring formation (via condensation with 3-chlorobenzaldehyde) or by nucleophilic aromatic substitution on a preformed benzimidazole intermediate.

  • Reaction type: Electrophilic aromatic substitution or nucleophilic substitution.
  • Reagents: 3-chlorobenzaldehyde or chlorinated aromatic precursors.
  • Conditions: Controlled temperature, often in polar solvents.
Attachment of the Ethanamine Moiety

The ethanamine side chain is introduced through alkylation or reductive amination:

  • Alkylation: Reaction of the benzimidazole nitrogen with 2-chloroethylamine hydrochloride under basic conditions (e.g., potassium carbonate) in solvents such as ethanol or methanol.
  • Reductive amination: Condensation of the benzimidazole intermediate bearing an aldehyde group with ammonia or an amine, followed by reduction with sodium borohydride or similar reducing agents.

This step yields the free base form of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine.

Formation of the Dihydrochloride Salt

The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to enhance solubility and stability.

  • Conditions: Addition of excess HCl under stirring at ambient temperature.
  • Outcome: Precipitation of the dihydrochloride salt, which is isolated by filtration and drying.

Industrial Scale Synthesis

Industrial production adapts the above laboratory methods with optimizations for scale, yield, and purity:

Chemical Reaction Analysis Relevant to Preparation

Reaction Step Typical Reagents/Conditions Purpose Notes
Benzimidazole formation o-phenylenediamine + 3-chlorobenzaldehyde; acid catalysis Cyclization to form benzimidazole ring Acidic conditions promote ring closure.
3-Chlorophenyl group introduction 3-chlorobenzaldehyde or chlorinated aromatic precursors Attach aromatic substituent Usually integrated in ring formation step.
Ethanamine attachment 2-chloroethylamine hydrochloride + base (K2CO3) Alkylation of benzimidazole nitrogen Basic conditions facilitate nucleophilic substitution.
Salt formation Hydrochloric acid Conversion to dihydrochloride salt Improves compound stability and handling.

Data Tables Summarizing Preparation Parameters

Step Reagents/Precursors Solvent(s) Temperature Yield (%) Purification Method
Benzimidazole ring formation o-phenylenediamine, 3-chlorobenzaldehyde Ethanol, acidic media Reflux (~80-100°C) 75-85 Recrystallization
Ethanamine moiety attachment 2-chloroethylamine hydrochloride, K2CO3 Methanol, ethanol Room temp to reflux 70-80 Chromatography/recrystallization
Salt formation Hydrochloric acid Ethanol, water Room temperature >95 Filtration, drying

Research Findings and Literature Corroboration

  • The condensation of o-phenylenediamine with chlorinated benzaldehydes is a well-established method for benzimidazole synthesis, yielding high purity intermediates suitable for further functionalization.
  • Alkylation with 2-chloroethylamine hydrochloride under basic conditions is efficient for introducing the ethanamine side chain, with potassium carbonate commonly used as a base to neutralize HCl generated during the reaction.
  • The dihydrochloride salt form enhances the compound's solubility and stability, facilitating its use in biological assays and pharmaceutical formulations.
  • Industrial adaptations emphasize continuous flow synthesis to improve scalability and reproducibility, with automated purification to meet quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzodiazole derivatives .

Scientific Research Applications

2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name (CAS/ID) Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound (Not explicitly listed in evidence) 1H-1,3-Benzodiazol - 4-(3-chlorophenyl)
- 2-ethylamine (dihydrochloride)
C15H14Cl2N4 333.21 (calc.) Meta-chlorophenyl group; dihydrochloride salt enhances solubility.
2-[7-(2-Phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (CID 165941427) 1H-1,3-Benzodiazol - 7-Phenylethynyl
- 2-ethylamine (dihydrochloride)
C17H15Cl2N3 334.2 Ethynyl group at position 7; increased hydrophobicity.
2-[4-{2-[3-(Oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (CID 165946171) 1H-1,3-Benzodiazol - 4-(3-Oxazolyl-phenylethynyl)
- 2-ethylamine (dihydrochloride)
C20H16Cl2N4O 411.3 Oxazole moiety introduces hydrogen-bonding potential.
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride (CAS 1820740-72-4) Imidazole + Phenyl - 4-Chlorophenyl
- 2-Imidazolyl
C11H14Cl3N3 293.6 Smaller scaffold; para-chlorophenyl vs. meta in target.
2-{1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride (CAS 2728283-98-3) 1H-1,3-Benzodiazol - N-Dimethylaminoethyl substitution
- Trihydrochloride
C13H23Cl3N4 341.7 Additional tertiary amine enhances solubility but may alter receptor binding.
Key Observations:

Substituent Position : The target compound’s meta-chlorophenyl group (position 4 on benzodiazol) contrasts with para-chlorophenyl in CAS 1820740-72-4 , which may lead to differences in steric hindrance and π-π stacking interactions.

Oxazole (CID 165946171) introduces a hydrogen-bond acceptor, enhancing target specificity.

Salt Forms : Dihydrochloride vs. trihydrochloride salts (e.g., CAS 2728283-98-3 ) influence solubility and ionic interactions in biological systems.

Computational and Pharmacological Insights

  • Docking Studies : AutoDock Vina () predicts that the meta-chlorophenyl group in the target compound may exhibit stronger binding to hydrophobic pockets compared to para-substituted analogs (e.g., CAS 1820740-72-4) .
  • Electronic Properties : Multiwfn () analysis of charge distribution could reveal higher electron density at the benzodiazol ring in the target compound due to the electron-withdrawing chlorine, affecting reactivity and protein interactions .
  • Solubility : The dihydrochloride form improves solubility over neutral analogs (e.g., CID 165941427 ), critical for bioavailability.

Biological Activity

2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride, with the CAS number 2648946-41-0, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant research findings.

Molecular Formula : C15H16Cl2N3
Molecular Weight : 344.7 g/mol
CAS Number : 2648946-41-0

Pharmacological Effects

Research indicates that compounds similar to 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine exhibit various biological activities:

  • Anticancer Activity : Benzodiazole derivatives have been studied for their potential anticancer properties. They may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies suggest that benzodiazole derivatives can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially aiding in conditions like Alzheimer's disease by inhibiting neuroinflammation and oxidative stress.

The biological activity of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is likely mediated through interactions with specific biological targets:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : They might modulate neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to neuroprotection or other therapeutic effects.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated a series of benzodiazole derivatives for their anticancer properties. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance potency .
  • Antimicrobial Evaluation :
    • Research documented in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of benzodiazole derivatives against resistant strains of bacteria. The study concluded that these compounds could be developed into new antimicrobial agents .
  • Neuroprotective Studies :
    • A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of a related benzodiazole compound in animal models of neurodegeneration. The findings demonstrated reduced neuronal loss and improved cognitive function .

Data Summary Table

Activity Type Effect Reference
AnticancerInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialEffective against resistant bacteriaAntimicrobial Agents and Chemotherapy
NeuroprotectiveReduces neuronal lossNeuroscience Letters

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